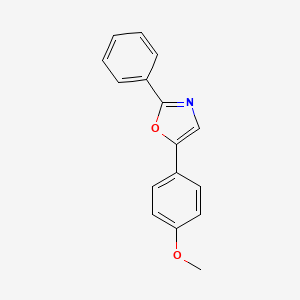

5-(4-Methoxyphenyl)-2-phenyloxazole

Description

Structure

3D Structure

Properties

CAS No. |

62921-42-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

ONQKZEWRQOTVRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Oxazole Ring Formation and Transformation

Elucidation of Reaction Mechanisms in Oxazole (B20620) Synthesis

The synthesis of oxazoles can be achieved through various routes, each with its own distinct mechanistic pathway. The specific mechanism often depends on the starting materials and reaction conditions employed. For instance, the well-known Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Other common methods include the reaction of α-haloketones with primary amides and the reaction of isocyanides with acid chlorides, often utilizing dehydrating agents like sulfuric acid or phosphorus oxychloride to drive the cyclization. pharmaguideline.com

A common mechanistic thread in many oxazole syntheses is a sequence involving protonation, intramolecular cyclization, and subsequent dehydration to form the aromatic oxazole ring. The pyridine-like nitrogen at the 3-position of the oxazole ring facilitates protonation in the presence of acids. pharmaguideline.com

For example, in the Fischer oxazole synthesis, an aldehyde cyanohydrin condenses with an aromatic aldehyde in the presence of dry hydrochloric acid. youtube.com The mechanism proceeds through the protonation of the carbonyl oxygen of the aldehyde, making it more electrophilic for attack by the nitrogen of the cyanohydrin. A series of proton transfers and cyclization steps, followed by the elimination of water, leads to the formation of the oxazole ring.

Similarly, the reaction of an α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) yields an oxazole. pharmaguideline.com In this case, the aldehyde provides the C2-atom of the oxazole ring. pharmaguideline.com The acidic conditions promote the protonation of the hydroxyl group, facilitating its departure as a water molecule during the dehydration step that forms the aromatic ring.

A study on the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, precursors to oxazoles, highlights two potential pathways. mdpi.com One pathway involves the acid-catalyzed activation of the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group, resulting in the retention of stereochemistry. mdpi.com An alternative pathway involves the activation of the alcohol, followed by an intramolecular SN2-like substitution, leading to an inversion of stereochemistry at the α-hydroxyl position. mdpi.com Experimental evidence, including 18O labeling studies, suggests that a hybrid mechanism may be at play, with the alcohol activation pathway being dominant. mdpi.com

While the direct synthesis of the oxazole ring is common, mechanistic pathways involving the opening of a pre-existing ring followed by cyclization to form the oxazole are also known. These processes often involve nucleophilic attack. For instance, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide, which act as nucleophiles, leading to ring cleavage and subsequent recyclization. pharmaguideline.comslideshare.net

In some synthetic strategies, a nucleophilic attack initiates a cascade of events leading to oxazole formation. A base-induced transformation of 2-acyl-3-alkyl-2H-azirines provides oxazoles through a mechanism initiated by deprotonation, followed by a nucleophilic addition to the imine functionality. organic-chemistry.org The intermediacy of a ketenimine has been proposed and is supported by both experimental and computational findings. organic-chemistry.org

Furthermore, the treatment of 2-phenylthio-5-bromo-1,3-oxazole with LDA at low temperatures leads to deprotonation at the C-4 position. nih.gov This is followed by a rapid halogen exchange with the starting material, generating intermediates that facilitate a final bromine transfer to yield a more stable lithium reagent, demonstrating a facile base-catalyzed halogen exchange process. nih.gov

Oxazolones, particularly 5(4H)-oxazolones, are key intermediates in certain synthetic and biological processes. nih.govresearchgate.net Their reactions can proceed through radical pathways, especially under photolytic conditions. For example, the photolysis of oxazolone (B7731731) dyes in the presence of a borate (B1201080) salt generates two types of radicals: a radical anion from the dye and a radical derived from the borate. nih.gov The ethyl radical generated from the borate derivative is typically the species that initiates the polymerization of acrylic monomers. nih.gov The structure of the oxazolone, such as the presence of a 2-phenyl-oxazolone group which is electron-withdrawing, can influence the efficiency of the photoinduced electron transfer and subsequent radical formation. nih.gov

Transient absorption spectroscopy has been used to study these radical intermediates. After laser excitation of an oxazolone solution containing a borate salt, new transient peaks are observed, which are attributed to the formation of the dye radical anion. nih.gov These radical intermediates are crucial in initiating polymerization reactions. nih.gov

Study of Intramolecular Rearrangements and Cycloaddition Reactions in Oxazole Chemistry

The oxazole ring can participate in various intramolecular rearrangements and cycloaddition reactions, expanding its synthetic utility. The furan-like oxygen atom at the 1-position imparts diene-type behavior to the oxazole ring, making it suitable for Diels-Alder reactions with alkenes and alkynes. pharmaguideline.com The reactivity in these cycloaddition reactions can be enhanced by the presence of electron-releasing substituents on the oxazole ring. pharmaguideline.com

Intramolecular Diels-Alder (IMDA) reactions of oxazoles are powerful tools for the construction of complex polycyclic heterocyclic compounds, including various natural products and their analogues. researchgate.netresearchgate.net These reactions have been employed in the synthesis of pyridine-containing structures, cyclopentapyridines, and quinolines. researchgate.net For example, an intramolecular Diels-Alder oxazole (IMDAO) cycloaddition was a key step in a total synthesis of marinoquinoline A. researchgate.net

In some cases, the initial [4+2] cycloaddition adduct can undergo further transformations. An intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade has been observed with 1,3,4-oxadiazoles, where the initial cycloadduct loses nitrogen to form a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition. nih.gov While a similar cascade involving an oxazole losing a nitrile from the initial adduct was explored, it was not found to be a viable pathway. nih.gov

Intramolecular nitrile oxide cycloadditions have also been utilized to construct novel fused ring systems containing an isoxazole (B147169) ring, which can be considered a constitutional isomer of oxazole. mdpi.com This demonstrates the versatility of intramolecular cycloaddition strategies in heterocyclic synthesis.

Catalytic Roles and Activation Mechanisms in Oxazole Syntheses

Catalysis plays a crucial role in many modern methods for oxazole synthesis, enabling milder reaction conditions, improved efficiency, and greater functional group tolerance. Both metal-based and organocatalytic systems have been developed.

Palladium catalysts are widely used for cross-coupling reactions to functionalize the oxazole ring. organic-chemistry.org For instance, palladium-catalyzed C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents, with the regioselectivity being controlled by task-specific phosphine (B1218219) ligands. organic-chemistry.org A proposed catalytic cycle for a decarbonylative C-H functionalization of azoles involves the initial oxidative addition of a Pd(0) catalyst to a fluoroalkyl carboxylic acid derivative, followed by CO deinsertion, concerted metalation-deprotonation, and finally reductive elimination to yield the product and regenerate the catalyst. acs.org

Copper catalysts have also been employed in oxazole synthesis. A copper-catalyzed, solvent-free annulation of amides and ketones under an atmosphere of molecular oxygen provides an efficient route to 2,4,5-triarylated oxazoles. organic-chemistry.org Copper(I) has been used to catalyze the intramolecular cyclization of β,β-dibrominated secondary enamides to yield 5-bromooxazoles. organic-chemistry.org

Gold catalysis, in combination with radical chemistry, has been utilized for the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org Organocatalytic methods are also gaining prominence. An organocatalytic protocol for the synthesis of 2-substituted benzoxazoles has been described using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as the terminal oxidant. acs.org

The activation mechanism in these catalytic cycles is key to their success. In many cases, the catalyst activates one of the reactants, making it more susceptible to reaction. For example, in the triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines, the acid is thought to activate the hydroxyl group, facilitating its departure as a leaving group. mdpi.comnih.gov

The following table summarizes various catalytic systems used in oxazole synthesis and their proposed roles:

| Catalyst System | Reactants | Product | Proposed Role of Catalyst |

| Pd(0) / XantPhos | Azole, Difluoromethyl anhydride | CF₂H-substituted azole | Facilitates oxidative addition, decarbonylation, and C-H activation. acs.org |

| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamide, Aryl iodide | 2,5-disubstituted oxazole | Catalyzes the initial coupling step prior to cyclization. organic-chemistry.org |

| Cu(I) | β,β-dibrominated secondary enamide | 5-Bromooxazole | Catalyzes intramolecular cyclization. organic-chemistry.org |

| Au(I) / 4-MeO-TEMPO | Internal N-propargylamide | 5-Oxazole ketone | Gold catalyst activates the alkyne for radical addition. organic-chemistry.org |

| 1-Iodo-4-nitrobenzene / Oxone | Alkyl-/arylanilide | 2-Substituted benzoxazole | Organocatalyst participates in oxidative C-H functionalization and C-O bond formation. acs.org |

| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amide | 2-Oxazoline | Protonates and activates the hydroxyl group as a leaving group. mdpi.comnih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise chemical environment of each atom in "5-(4-Methoxyphenyl)-2-phenyloxazole" can be determined.

The ¹H NMR spectrum of "this compound" provides distinct signals for the protons on the aromatic rings and the methoxy (B1213986) group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl ring at the 2-position and the methoxyphenyl ring at the 5-position resonate in the downfield region, generally between δ 7.0 and 8.2 ppm. The protons of the 4-methoxyphenyl (B3050149) group often appear as two distinct doublets, a result of their coupling with adjacent protons. Specifically, the protons on the phenyl ring attached to the oxazole (B20620) at position 2 typically show multiplets in the range of δ 7.4-8.1 ppm. rsc.org The protons on the methoxyphenyl substituent exhibit characteristic signals as well; for instance, the protons ortho to the methoxy group can appear as a doublet around δ 7.65 ppm, while those meta to it may be found around δ 6.97 ppm. rsc.org The single proton on the oxazole ring itself is also observed in this aromatic region, often as a singlet around δ 7.52 ppm. rsc.org The three protons of the methoxy (-OCH₃) group give rise to a sharp singlet, typically observed further upfield around δ 3.88 ppm, due to the shielding effect of the adjacent oxygen atom. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Phenyl-H (at C2) | 7.40-8.12 | Multiplet | rsc.org |

| Methoxyphenyl-H (ortho to oxazole) | ~7.65 | Doublet | rsc.org |

| Oxazole-H (at C4) | ~7.52 | Singlet | rsc.org |

| Methoxyphenyl-H (ortho to methoxy) | ~6.97 | Doublet | rsc.org |

| Methoxy (-OCH₃) | ~3.88 | Singlet | rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the oxazole ring, the two phenyl rings, and the methoxy group each resonate at characteristic chemical shifts. The carbons of the oxazole ring are typically found in the range of δ 120-162 ppm. For instance, the C2 and C5 carbons of the oxazole ring, being attached to nitrogen and oxygen respectively, appear significantly downfield. In one study, these were observed at approximately δ 160.0 ppm and δ 151.7 ppm. rsc.org The C4 carbon of the oxazole ring is found further upfield, around δ 120.3 ppm. rsc.org The carbon atoms of the phenyl and methoxyphenyl rings appear in the aromatic region (δ 114-137 ppm), with the carbon attached to the methoxy group resonating at a distinct downfield shift (around δ 159.9 ppm) due to the deshielding effect of the oxygen atom. rsc.org The methoxy carbon itself appears as a sharp signal in the upfield region, typically around δ 55.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Oxazole C2 | ~160.0 | rsc.org |

| Methoxyphenyl C (ipso to methoxy) | ~159.9 | rsc.org |

| Oxazole C5 | ~151.7 | rsc.org |

| Phenyl C (ipso to oxazole) | ~127.3 | rsc.org |

| Aromatic Carbons | 114.4 - 136.6 | rsc.org |

| Oxazole C4 | ~120.3 | rsc.org |

| Methoxy (-OCH₃) | ~55.3 | rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. epfl.ch

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.edu For "this compound," a COSY spectrum would show cross-peaks between the coupled aromatic protons on the phenyl and methoxyphenyl rings, helping to delineate the spin systems within each ring.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chsdsu.edu This allows for the direct assignment of carbon resonances based on the already assigned proton signals. For example, the singlet of the methoxy protons at ~3.88 ppm would show a cross-peak with the carbon signal at ~55.3 ppm.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of "this compound" exhibit characteristic bands corresponding to the vibrations of the oxazole ring and the phenyl and methoxyphenyl substituents. The C=N stretching vibration of the oxazole ring is typically observed in the region of 1615-1685 cm⁻¹. The C-O-C stretching of the oxazole ring often appears as a strong band around 1050-1150 cm⁻¹. For a related compound, 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one, a very intense Raman band at 1250 cm⁻¹, also seen as a strong band in the FTIR, was attributed to the C-O stretching vibration of the methoxy group. nih.gov The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group would also be present. esisresearch.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Reference |

| Aromatic C-H Stretch | > 3000 | IR, Raman | mdpi.com |

| C=N Stretch (Oxazole) | 1615 - 1685 | IR, Raman | |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | mdpi.com |

| C-O Stretch (Methoxy) | ~1250 | IR, Raman | nih.gov |

| C-O-C Stretch (Oxazole) | 1050 - 1150 | IR, Raman |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. For "this compound" (molecular formula C₁₆H₁₃NO₂), the molecular weight is approximately 251.28 g/mol . nih.gov

In a typical mass spectrum, a prominent peak corresponding to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺) would be observed at m/z 251 or 252, respectively, depending on the ionization technique used. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for such molecules. bris.ac.uk

The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the bonds within the molecule leads to the formation of characteristic fragment ions. For "this compound," some expected fragmentation pathways could include:

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) to give a fragment at m/z 236, or loss of formaldehyde (B43269) (CH₂O) from the methoxyphenyl group.

Cleavage of the phenyl or methoxyphenyl rings: Fragmentation of the aromatic rings can lead to a series of smaller ions. For example, a fragment corresponding to the methoxyphenyl radical cation at m/z 107 has been observed in the mass spectrum of a related compound. researchgate.net

Cleavage of the oxazole ring: The oxazole ring can also undergo cleavage, leading to characteristic fragment ions.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the presence of conjugated π-systems encompassing the phenyl and oxazole rings, as well as the non-bonding electrons on the oxygen and nitrogen atoms of the oxazole moiety. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital).

The spectrum of 2,5-diaryloxazoles, such as this compound, is typically characterized by intense absorption bands in the ultraviolet region. osti.gov These absorptions are primarily attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The extended conjugation between the 4-methoxyphenyl group at the 5-position and the phenyl group at the 2-position through the oxazole ring system significantly influences the energy of these transitions, and thus the wavelength of maximum absorption (λmax).

In addition to the strong π → π* transitions, weaker absorptions corresponding to n → π* transitions may also be observed. These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom of the oxazole ring) to a π* antibonding orbital. A UV-Vis spectrum for 2-(4-Methoxyphenyl)-5-phenyloxazole is available in spectral databases, which would provide the specific λmax values for these transitions. nih.gov The analysis of the position and intensity of these absorption bands provides valuable information about the electronic structure and conjugation within the molecule.

| Type of Electronic Transition | Involved Orbitals | Expected Spectral Region | Relative Intensity |

| π → π | π bonding to π antibonding | Ultraviolet (typically < 400 nm) | High |

| n → π | non-bonding to π antibonding | Ultraviolet (often at longer wavelengths than π → π*) | Low |

X-ray Crystallography for Precise Solid-State Structure Determination

A closely related derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been synthesized and its crystal structure elucidated. vensel.org The crystallographic analysis of this compound reveals a monoclinic crystal system with the space group P21/n. vensel.org This structural analogue provides critical insights into the likely packing and intermolecular interactions of this compound.

The analysis of related structures, such as 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-ylmethanone, shows that the phenyl ring is typically tilted out of the plane of the central heterocyclic ring. nih.gov In this triazole derivative, the methoxy group lies in the same plane as the phenyl ring to which it is attached. nih.gov For this compound, a similar non-planar conformation between the phenyl and oxazole rings is anticipated, which would minimize steric hindrance.

Below is a table summarizing the crystallographic data for a closely related oxazole derivative, which serves as a predictive model for this compound.

| Crystallographic Parameter | Value for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (Å3) | 2616.1(6) |

| Z | 8 |

Computational Chemistry and Theoretical Electronic Structure Analysis

Quantum Chemical Calculation Methodologies Applied to Oxazoles

A variety of quantum chemical calculation methodologies are employed to investigate the properties of oxazole (B20620) derivatives, each offering a different balance of accuracy and computational cost. These methods are fundamental to predicting the geometric and electronic properties of molecules like 5-(4-Methoxyphenyl)-2-phenyloxazole.

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of organic molecules, including oxazole derivatives. The B3LYP hybrid functional, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p), is frequently utilized to achieve a reliable prediction of molecular geometries and electronic properties. DFT calculations are instrumental in determining optimized molecular structures, vibrational frequencies, and the energies of frontier molecular orbitals. For instance, studies on related heterocyclic systems demonstrate that DFT methods can accurately predict structural parameters and electronic behavior, providing a solid foundation for understanding the properties of this compound. The application of DFT allows for the investigation of how substituents, like the methoxyphenyl and phenyl groups, influence the electronic landscape of the central oxazole ring.

Ab initio methods, such as Hartree-Fock (HF), offer a foundational, albeit less computationally intensive, approach to studying the electronic structure of molecules. While often less accurate than DFT for correlating electron behavior, HF methods are valuable for providing initial geometric optimizations and electronic property estimations. For oxazole derivatives, ab initio calculations can be used to determine bond lengths, bond angles, and dipole moments. A study on the related compound 2-(4-methoxyphenyl)benzo[d]thiazole utilized ab initio HF methods with a 6-311G(d,p) basis set to investigate its molecular structure and vibrational frequencies, showcasing the utility of these methods for similar heterocyclic systems nih.gov.

Semi-empirical methods provide a computationally efficient alternative for exploring the photophysical properties of larger molecules like substituted oxazoles. These methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them suitable for predicting properties such as absorption and emission spectra. While not as precise as DFT or ab initio methods for ground-state properties, they are particularly useful for studying excited states and the photophysical behavior of fluorescent dyes based on the oxazole scaffold. Research on various 2,5-disubstituted oxazoles has employed such techniques to understand their solvatochromic fluorescence and Stokes shifts, which are crucial for applications in materials science and as biological probes researchgate.net.

Electronic Structure and Molecular Orbital Characterization

The electronic properties of this compound are primarily dictated by the distribution of electrons within its molecular orbitals. Understanding these characteristics is key to predicting its chemical reactivity and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. A smaller energy gap generally corresponds to higher reactivity and a red-shift in the absorption spectrum.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich 4-methoxyphenyl (B3050149) group and the oxazole ring, while the LUMO is likely concentrated on the phenyl group and the oxazole core. Theoretical calculations on analogous 2,5-diaryloxazoles provide insight into these energies.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

Note: The data in this table is representative and based on theoretical calculations for structurally similar 2,5-diaryloxazole compounds.

The distribution of electron density within this compound determines its polarity and the reactivity of different atomic sites. Mulliken population analysis is a common method used in computational chemistry to assign partial charges to each atom in a molecule. These charges help in identifying nucleophilic and electrophilic centers.

In this compound, the oxygen and nitrogen atoms of the oxazole ring are expected to carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to these heteroatoms will likely have positive charges. The methoxy (B1213986) group's oxygen atom on the phenyl ring will also exhibit a negative charge.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (oxazole) | -0.45 |

| N (oxazole) | -0.30 |

| C2 (oxazole) | 0.35 |

| C5 (oxazole) | 0.25 |

| O (methoxy) | -0.50 |

Note: The data in this table is representative and based on theoretical calculations for structurally similar aromatic and heterocyclic compounds. The atom numbering corresponds to the standard nomenclature of the oxazole ring.

Theoretical Considerations of Aromaticity and Electron Delocalization in the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org As a member of the azole family, its aromaticity is a key determinant of its chemical properties and reactivity. wikipedia.orgirjweb.com The aromatic character arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system comprising six electrons, conforming to Hückel's rule. The π-system involves lone pairs from the oxygen and nitrogen heteroatoms, which contribute to the electron cloud spread across the ring.

Theoretical Studies on Reactivity, Selectivity, and Interaction Mechanisms

Computational methods provide profound insights into the chemical behavior of this compound, enabling the prediction of its reactivity, selectivity in chemical reactions, and the nature of its interactions with other molecules.

The reactivity of the oxazole ring is well-documented, with specific sites being predisposed to certain types of chemical attack. wikipedia.org Generally, electrophilic aromatic substitution is favored at the C5 position, particularly when electron-donating groups are present. wikipedia.org Conversely, the C2 position is the most acidic and susceptible to deprotonation, and it can also be a site for nucleophilic aromatic substitution if a suitable leaving group is attached. wikipedia.org

For this compound, these general principles are modulated by the substituents. With the C5 position already occupied by the methoxyphenyl group, electrophilic attack on the oxazole ring itself is less likely. Computational techniques such as Density Functional Theory (DFT) are instrumental in creating a more detailed reactivity map. irjweb.com By calculating the molecular electrostatic potential (MEP) and analyzing the frontier molecular orbitals (HOMO and LUMO), specific reactive sites can be identified.

The MEP surface visually represents the charge distribution, where electron-rich areas (typically colored red) are indicative of sites prone to electrophilic attack, while electron-deficient areas (colored blue) are susceptible to nucleophilic attack. nih.gov Analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) densities reveals the regions most likely to donate and accept electrons, respectively, providing a theoretical basis for predicting reaction selectivity.

| Reactivity Prediction Method | Predicted Site of Attack | Type of Attack | Theoretical Rationale |

| Molecular Electrostatic Potential (MEP) | Oxazole Nitrogen, Methoxy Oxygen | Electrophilic | High electron density (negative potential) localized on heteroatoms. |

| Molecular Electrostatic Potential (MEP) | Oxazole C2-Carbon | Nucleophilic | Electron deficiency (positive potential) due to adjacent heteroatoms. |

| Frontier Molecular Orbital (HOMO) | Phenyl & Methoxyphenyl Rings | Electrophilic | Highest electron density of the HOMO is often distributed across the aromatic substituents. |

| Frontier Molecular Orbital (LUMO) | Oxazole Ring | Nucleophilic | Lowest unoccupied orbitals are typically centered on the electron-deficient heterocyclic core. |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. zsmu.edu.uaphyschemres.org This theoretical framework is crucial in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.govnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific biological endpoint, such as the anti-nematodal activity previously reported for the parent compound. nih.gov The process involves calculating a wide range of molecular descriptors for each analog. nih.gov These descriptors quantify various physicochemical properties, which are then used as independent variables in a statistical model, with biological activity as the dependent variable. physchemres.org Methods like multiple linear regression (MLR) or more complex machine learning algorithms are employed to generate the predictive model. physchemres.orgnih.gov The resulting QSAR equation can elucidate which structural features are most influential for the desired activity, thereby guiding the design of more potent molecules.

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Electron distribution, Reactivity, Polar interactions |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size, Shape, Bulkiness |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity, Membrane permeability |

| Topological | Connectivity indices, Wiener index | Molecular branching and shape |

| Quantum Chemical | Total energy, Heat of formation | Stability, Energetics |

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. scielo.brdergipark.org.tr This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical docking simulation involving this compound, the 3D structure of the compound is placed into the binding pocket of a target receptor, whose structure is often obtained from the Protein Data Bank. scielo.br The software then samples numerous possible conformations and orientations of the ligand within the site, calculating a binding score for each. researchgate.net The score, usually expressed as binding energy (in kcal/mol), estimates the binding affinity; a more negative value suggests a more favorable interaction. scielo.br The analysis of the best-scoring pose reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, between the ligand and the receptor's amino acid residues. nih.govsemanticscholar.org These simulations can guide chemical modifications to enhance binding potency and selectivity. mdpi.com

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | e.g., Tyrosine Kinase |

| PDB ID | Protein Data Bank identifier for the target's crystal structure. | e.g., 2WYA |

| Binding Energy | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant bonds. | e.g., Lys78, Leu120, Phe210 |

| Types of Interactions | Nature of the forces stabilizing the ligand-receptor complex. | Hydrogen bond with Lys78; π-π stacking with Phe210 |

The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach designed to make calculations on large molecular systems, such as protein-ligand complexes, computationally tractable. wikipedia.orgnih.gov It achieves this by dividing the entire system into smaller, manageable fragments (e.g., individual amino acids and the ligand) and performing high-level ab initio calculations on these fragments and their pairs. wikipedia.org

The FMO method provides detailed and accurate information about the electronic structure and intermolecular interactions that surpasses classical force fields used in standard docking. nih.gov A key output of FMO calculations is the Pair Interaction Energy (PIE), which quantifies the interaction energy between the ligand and each amino acid residue. nih.gov Furthermore, a Pair Interaction Energy Decomposition Analysis (PIEDA) can be performed to dissect these interactions into their fundamental physical components, such as electrostatic, exchange-repulsion, charge-transfer, and dispersion forces. nih.gov Applying the FMO method to the complex of this compound and a target protein would yield a precise, quantitative understanding of the key residues and forces driving molecular recognition and binding.

| Residue Pair | Total PIE (kcal/mol) | Electrostatic | Exchange | Charge Transfer | Dispersion |

| Ligand - ASP 180 | -7.2 | -10.5 | 5.1 | -1.2 | -0.6 |

| Ligand - TYR 220 | -5.8 | -1.5 | 2.5 | -0.8 | -6.0 |

| Ligand - LEU 85 | -3.1 | -0.5 | 1.2 | -0.3 | -3.5 |

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.netscielo.br For this compound, conformational flexibility primarily arises from the rotation around the single bonds connecting the oxazole ring to the phenyl and methoxyphenyl groups. nih.gov

| Parameter | Description | Optimized Value (Hypothetical) |

| Bond Length | C2-N3 (Oxazole Ring) | 1.39 Å |

| Bond Length | C5-C(methoxyphenyl) | 1.48 Å |

| Bond Angle | O1-C2-N3 (Oxazole Ring) | 115.2° |

| Dihedral Angle | C4-C5-C(aryl)-C(aryl) | 25.8° |

| Total Energy | Electronic energy of the optimized structure. | -938.5 Hartree |

Investigation of Planarity and Steric Effects of Substituents on Molecular Conformation

In the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the asymmetric unit contains two independent molecules. The dihedral angles between the oxazole ring and the 4-methoxyphenyl ring, as well as other substituents, are crucial for evaluating planarity. Analysis of similar diaryl-substituted heterocyclic systems often reveals a non-coplanar arrangement of the aromatic rings. This deviation from planarity is typically a result of steric repulsion between ortho-hydrogens on the phenyl rings and the substituents on the central heterocyclic core.

For this compound, it can be anticipated that there will be a certain degree of torsion between the phenyl and methoxyphenyl rings and the oxazole core. The phenyl group at the 2-position and the 4-methoxyphenyl group at the 5-position will likely be twisted out of the plane of the oxazole ring to minimize steric strain. The methoxy group, being relatively bulky, can further influence the preferred conformation of the 4-methoxyphenyl ring.

Computational modeling using methods such as Density Functional Theory (DFT) would be instrumental in precisely quantifying the dihedral angles and the rotational energy barriers for this compound. Such calculations would allow for the identification of the most stable, low-energy conformation and provide a detailed understanding of how substituent-induced steric effects govern the three-dimensional structure of the molecule.

The following table presents hypothetical, yet plausible, dihedral angles for this compound based on data from related structures and general principles of steric hindrance in similar molecular systems. These values serve to illustrate the likely non-planar conformation.

| Dihedral Angle | Description | Plausible Angle (degrees) |

| Φ1 (C4-C5-CAr-CAr) | Torsion between the oxazole ring and the 5-(4-methoxyphenyl) ring. | 20 - 40 |

| Φ2 (C1-C2-CAr-CAr) | Torsion between the oxazole ring and the 2-phenyl ring. | 15 - 35 |

| Φ3 (CAr-O-CMe-H) | Torsion of the methoxy group relative to the phenyl ring. | 0 - 20 |

Table 1: Plausible dihedral angles for this compound illustrating the likely non-planar conformation due to steric effects.

It is important to note that the actual values for this compound would need to be confirmed through dedicated crystallographic or computational studies. The degree of twisting of the aromatic rings will have a direct impact on the extent of electronic communication between the different parts of the molecule, which is a key factor in determining its utility in various applications, including as a fluorescent probe or in organic electronics.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Building Blocks

The utility of 5-(4-Methoxyphenyl)-2-phenyloxazole as a versatile synthetic intermediate is well-recognized in the field of organic chemistry. lookchem.com The oxazole (B20620) ring system is a key structural motif in a multitude of biologically active compounds and natural products, and the presence of the phenyl and 4-methoxyphenyl (B3050149) substituents provides sites for further functionalization.

The 2,5-diaryloxazole scaffold, of which this compound is a prime example, is a fundamental building block for the construction of more elaborate heterocyclic systems. acs.org The inherent reactivity of the oxazole ring, coupled with the electronic properties of the aryl substituents, allows for a variety of chemical transformations.

Research has demonstrated that oxazole derivatives can be employed in the synthesis of other nitrogen-containing heterocycles. nih.govmdpi.commdpi.comrsc.org For instance, multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of complex heterocyclic structures from simple starting materials in a single step. nih.gov While direct examples of this compound in MCRs for the synthesis of other heterocycles are not extensively documented, the general reactivity of the oxazole core suggests its potential in such transformations. The development of rhodium-catalyzed annulation of triazoles with aldehydes to produce 2,5-diaryloxazoles highlights the synthetic accessibility of this class of compounds, which can then serve as precursors for further chemical elaboration. nih.govresearchgate.net

A study on 5-(4'-Methoxyphenyl)-oxazole (MPO), a closely related compound, which was isolated from a fungal culture, involved the chemical synthesis of nineteen of its derivatives to explore their biological activities. nih.gov This demonstrates the utility of the 5-(4-methoxyphenyl)oxazole (B1676806) core as a template for generating a library of related compounds for further investigation.

Table 1: Examples of Heterocyclic Systems Synthesized from Oxazole Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Method | Reference |

| 2,5-Diaryloxazoles | Substituted Pyridines | Cycloaddition Reactions | nih.gov |

| N-Sulfonyl 1,2,3-Triazoles and Aldehydes | 2,5-Diaryloxazoles | Rhodium-catalyzed Annulation | nih.govresearchgate.net |

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | MPO Derivatives | Chemical Synthesis | nih.gov |

| Aminoazoles | Azoloazines | Condensation Reactions | frontiersin.org |

The oxazole framework is a valuable tool in the synthesis of modified α-amino acids and peptides. Specifically, 4-arylidene-5(4H)-oxazolones, which are structurally related to this compound, are well-established precursors for the synthesis of α-amino acids and peptides. biointerfaceresearch.com These oxazolone (B7731731) derivatives can be readily prepared and subsequently transformed into the desired amino acid structures.

The synthesis of α,α-disubstituted α-amino acids, which are of significant interest due to their ability to modify peptide conformations and act as precursors for bioactive compounds, can be challenging. nih.govnih.gov Methodologies involving oxazole-based precursors offer a potential route to these valuable molecules. While direct application of this compound in this context is not extensively reported, its structural similarity to known precursors suggests its potential utility in this area of synthetic chemistry. The development of peptidomimetics, which are compounds that mimic the structure and function of peptides, is another area where oxazole derivatives can play a crucial role. nih.govunibo.it

Potential Applications in Materials Science

The unique photophysical and electronic properties of the 2,5-diaryloxazole scaffold have led to its exploration in the field of materials science. These compounds often exhibit strong fluorescence and can act as organic scintillators and laser dyes.

Oxazole derivatives have been investigated for their potential use as photographic sensitizers and dyes. The intense absorption and emission properties of some 2,5-diaryloxazoles make them suitable candidates for applications where light absorption and energy transfer are critical. Thiazolo[5,4-d]thiazole-based organic sensitizers have shown promise in dye-sensitized solar cells, indicating the potential of related heterocyclic systems in light-harvesting applications. rsc.org While specific studies on this compound for photographic dyes are not widely available, the general properties of the diaryloxazole class suggest that it could be a subject of interest in this research area.

The luminescent properties of 2,5-diaryloxazoles have been a subject of significant interest in the development of electronic and optical materials. nih.gov These compounds are known for their use as scintillators, which are materials that emit light when excited by ionizing radiation. The compound 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), a well-known scintillator, shares the 2,5-diaryloxazole core with this compound. researchgate.net The spectral and temporal properties of POPOP's multiphoton-excited luminescence have been studied, highlighting the potential of this class of compounds in applications such as light-emitting displays and luminescent sensors. researchgate.net

The electronic properties of 2,5-diaryl-1,3,4-oxadiazoles, which are structurally similar to 2,5-diaryloxazoles, have also been explored for their use in polymer and material science. mdpi.com This suggests that this compound, with its diaryloxazole structure, could possess interesting electronic and optical properties worthy of investigation for applications in organic electronics.

Table 2: Potential Material Science Applications of Diaryloxazole Derivatives

| Application Area | Relevant Property | Example Compound Class | Reference |

| Organic Scintillators | Luminescence upon irradiation | 2,5-Diaryloxazoles (e.g., POPOP) | researchgate.net |

| Laser Dyes | Strong fluorescence | 2,5-Diaryloxazoles | acs.org |

| Dye-Sensitized Solar Cells | Light absorption and energy transfer | Thiazolo[5,4-d]thiazole-based sensitizers | rsc.org |

| Organic Electronics | Electronic and optical properties | 2,5-Diaryl-1,3,4-oxadiazoles | mdpi.com |

Contribution to the Development of Lead Compounds in Chemical Design

The oxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This makes oxazole derivatives, including this compound, attractive starting points for the design and development of new therapeutic agents.

The compound 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from a fungal source and found to inhibit the hatching and growth of Caenorhabditis elegans. nih.gov The subsequent synthesis of nineteen derivatives, although they did not show the same activity, underscores the importance of the specific 5-(4-methoxyphenyl)oxazole structure for biological activity and its potential as a lead compound. Further studies on phenyloxadiazole sulfoxide (B87167) derivatives, which are structurally related, have identified potent inhibitors of Pseudomonas aeruginosa biofilm formation, demonstrating the potential of this chemical class in addressing bacterial resistance. nih.gov

The design and synthesis of novel compounds containing the 4-methoxyphenyl group attached to a heterocyclic ring is a common strategy in the development of new drugs. For example, novel 4-methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives have been designed and synthesized as potential dual tyrosine kinase inhibitors. nih.gov This highlights the value of the 4-methoxyphenyl moiety in combination with a heterocyclic core for generating bioactive molecules. The synthesis of a new series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives and their evaluation against cancer cell lines further illustrates the utility of this structural motif in anticancer drug discovery. biointerfaceresearch.com

Table 3: Examples of Bioactive Compounds Featuring the Oxazole or 4-Methoxyphenyl Moiety

| Compound Class | Biological Target/Activity | Key Structural Feature | Reference |

| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Inhibition of C. elegans hatch and growth | 5-(4-methoxyphenyl)oxazole | nih.gov |

| Phenyloxadiazole Sulfoxides | P. aeruginosa biofilm inhibitors | Phenyloxadiazole | nih.gov |

| 4-Methoxyphenyl Pyrazole/Pyrimidine Derivatives | Dual EGFR/VEGFR-2 inhibitors | 4-Methoxyphenyl | nih.gov |

| 4-(4-Methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolones | Anticancer activity | 4-Methoxybenzylidene-oxazolone | biointerfaceresearch.com |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | N/A (focus on synthesis and structure) | 2-(4-methoxyphenyl)oxazole | vensel.org |

Design and Integration of Oxazole Scaffolds in Chemical Library Development

The oxazole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov This makes compounds like this compound valuable starting points for the construction of chemical libraries—large collections of related compounds used in high-throughput screening to discover new drug leads. nih.govrsc.org

The value of the 2,5-diaryloxazole scaffold in library development stems from several key features:

Synthetic Accessibility: The oxazole core can be synthesized through various established methods, allowing for the efficient production of a wide range of derivatives.

Structural Rigidity: The rigid nature of the oxazole ring system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

Points for Diversification: The 2- and 5-positions of the oxazole ring are ideal points for introducing chemical diversity. In the case of this compound, a library of analogs can be readily generated by varying the substituents on the phenyl and methoxyphenyl rings. This allows for a systematic exploration of the chemical space around the core scaffold.

The development of oxazole-based libraries often employs combinatorial chemistry techniques, where different building blocks are systematically combined to produce a large number of final compounds. rsc.org Both solid-phase and solution-phase synthesis strategies have been successfully utilized to create these libraries. nih.gov

Table 1: Common Synthetic Strategies for 2,5-Diaryloxazole Library Development

| Synthesis Method | Description | Key Reactants |

| Robinson-Gabriel Synthesis | A classic method involving the cyclization and dehydration of α-acylamino ketones. | α-Acylamino ketone, Dehydrating agent (e.g., sulfuric acid) |

| van Leusen Reaction | A reaction between an aldehyde and a tosylmethyl isocyanide (TosMIC) to form the oxazole ring. | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base |

| Fischer Oxazole Synthesis | The reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride. | Cyanohydrin, Aldehyde, HCl |

| Palladium-Catalyzed Cross-Coupling | Modern methods that allow for the direct arylation at the C2 or C5 positions of a pre-formed oxazole ring, enabling late-stage diversification. acs.org | Halogenated oxazole, Arylboronic acid or other organometallic reagent, Palladium catalyst |

The ability to generate vast libraries from scaffolds like this compound is crucial for identifying molecules with novel or improved biological activities, from antimicrobial to anticancer properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are systematically modified, and then evaluating the impact of these changes on a particular biological effect.

For instance, in the development of biofilm inhibitors, a series of phenyloxazole derivatives were synthesized and tested. nih.gov The study revealed that the nature and position of substituents on the phenyl rings were critical for activity. nih.gov

Key findings from SAR studies on related oxazole scaffolds include:

Role of the Aromatic Rings: The presence of aromatic rings at both the 2- and 5-positions is often considered essential for many biological activities. nih.gov

Influence of Substituents: The type and location of substituents on these rings can dramatically alter potency and selectivity. For example, in one study on biofilm inhibitors, a para-chloro substitution on one of the phenyl rings resulted in significant activity, while other halogen substitutions were less effective. nih.gov

Impact of the Linker: In some cases, the core scaffold is modified. Studies on related heterocyclic compounds like phenylpyrazoles have shown that replacing a diazenyl group with an aminomethylene group can be a successful optimization strategy. nih.gov

Table 2: Illustrative SAR Data for Oxazole Derivatives as Biofilm Inhibitors

This table is based on findings for phenyloxadiazole sulfoxide derivatives, which share structural similarities and illustrate the principles of SAR analysis applicable to oxazole scaffolds. nih.gov

| Compound Series | R² Substituent (Position) | Relative Biofilm Inhibition | SAR Implication |

| 5b | Chloro (para) | High (46.85%) | The para-chloro group on the R² benzene (B151609) ring is highly favorable for activity. nih.gov |

| 5f | 4-Naphthyl | High (40.88%) | A larger aromatic system at the R² position is well-tolerated and promotes activity. nih.gov |

| 5c | Chloro (ortho) | Moderate (23.26%) | Substitution at the ortho-position is less effective than at the para-position. nih.gov |

| 5d | Chloro (meta) | Low (17.55%) | Substitution at the meta-position is the least effective for this series. nih.gov |

| 5h | Fluoro (para) | Moderate (23.17%) | A chlorinated derivative showed higher activity than fluorinated or brominated derivatives at the same position. nih.gov |

| 5n / 5o | Alkyl chains | Inactive | An aromatic ring at the R² position appears to be necessary for activity. nih.gov |

These SAR studies are iterative. The data from one round of synthesis and testing informs the design of the next generation of compounds, guiding the optimization process toward molecules with enhanced potency and a more desirable biological profile. This rational design approach is central to modern drug discovery and materials science, where scaffolds like this compound provide a robust foundation for innovation.

Future Research Directions in Oxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on:

Green Synthesis Approaches: The use of environmentally benign solvents like ionic liquids and deep eutectic solvents has already shown promise in the synthesis of oxazole (B20620) derivatives. researchgate.net Further exploration of these and other green solvents, as well as solvent-free reaction conditions, will be a key area of research.

Catalysis: The development of novel catalysts, including transition metals, biocatalysts, and organocatalysts, will be crucial for achieving highly selective and efficient oxazole syntheses. researchgate.netorganic-chemistry.org For instance, gold-catalyzed reactions have been explored for the synthesis of functionalized oxazoles. researchgate.net The use of photocatalysis under visible light offers a sustainable and mild route to substituted oxazoles. organic-chemistry.org

One-Pot Reactions and Multicomponent Reactions (MCRs): One-pot syntheses and MCRs, such as the Ugi four-component reaction, offer significant advantages in terms of atom economy and procedural simplicity. ijpsonline.comacs.org Designing new MCRs for the construction of complex oxazole-containing molecules will be an active area of investigation.

Flow Chemistry: Continuous flow synthesis provides benefits such as improved safety, scalability, and reaction control. Applying flow chemistry to established and novel oxazole syntheses will be a significant step towards more sustainable and industrially viable processes. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions. ijpsonline.comresearchgate.net Further systematic studies are needed to fully exploit their potential in oxazole synthesis.

A summary of various synthetic approaches for oxazoles is presented in the table below.

| Synthetic Method | Description | Key Features |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. | A classic method for synthesizing 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net |

| Fischer Oxazole Synthesis | Reaction between cyanohydrins and aromatic aldehydes. | Another early method for preparing 2,5-disubstituted oxazoles. ijpsonline.comresearchgate.net |

| van Leusen Oxazole Synthesis | Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). | A versatile method for preparing 5-substituted oxazoles. ijpsonline.comnih.gov |

| Bredereck Reaction | Reaction of α-haloketones with amides. | Yields 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net |

| Metal-Catalyzed Cyclizations | Use of transition metals like palladium, copper, and gold to catalyze the formation of the oxazole ring. | Allows for a broad range of substrates and functional group tolerance. researchgate.netorganic-chemistry.orgresearchgate.net |

| Photocatalysis | Utilization of visible light to promote the cyclization reaction. | A sustainable and mild synthetic route. organic-chemistry.org |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient synthetic routes and for predicting the reactivity of novel oxazole derivatives. The integration of advanced analytical and computational tools will be instrumental in achieving this.

Future research in this area will involve:

In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information about the formation and consumption of intermediates, offering direct insight into reaction pathways.

Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem mass spectrometry are powerful tools for identifying and characterizing transient intermediates and byproducts, helping to piece together complex reaction mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This can help to elucidate reaction mechanisms at a molecular level and guide the design of new experiments. For example, homology modeling can be used to predict the 3D structure of proteins that interact with oxazole-based compounds. researchgate.net

Combined Experimental and Computational Studies: The most powerful approach will involve a synergistic combination of experimental and computational techniques. Experimental data can be used to validate and refine computational models, while computational insights can guide the design of new experiments to test mechanistic hypotheses.

Exploration of Unprecedented Reactivity and Transformation Pathways

While the fundamental reactivity of the oxazole ring is well-documented, there is still significant potential for discovering novel and unexpected transformations. tandfonline.com Future research will aim to unlock new synthetic possibilities by exploring the reactivity of oxazoles under unconventional conditions and with novel reagents.

Areas ripe for exploration include:

Novel Cycloaddition Reactions: Investigating the participation of oxazoles in new types of cycloaddition reactions beyond the well-known Diels-Alder reaction could lead to the synthesis of novel polycyclic and heterocyclic systems. tandfonline.com

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for modifying organic molecules. Developing new methods for the regioselective C-H functionalization of the oxazole ring will be a major focus. mdpi.com

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening and rearrangement reactions of oxazoles can provide access to a diverse range of acyclic and heterocyclic structures that would be difficult to synthesize using other methods.

Photoredox Catalysis: The use of photoredox catalysis can enable unique transformations of oxazoles that are not accessible through traditional thermal methods.

Electrochemical Synthesis: Electrochemical methods offer a green and often highly selective way to carry out chemical transformations. Exploring the electrochemical reactivity of oxazoles could lead to the development of novel synthetic methodologies. tandfonline.com

Strategic Design and Synthesis of Oxazole-Based Structures for Emerging Research Applications

The versatile and "drug-like" properties of the oxazole scaffold make it an attractive platform for the development of new functional molecules. nih.govtandfonline.com Future research will focus on the strategic design and synthesis of oxazole-based structures with tailored properties for a variety of emerging applications.

Key research directions include:

Medicinal Chemistry: The oxazole nucleus is a key component of many biologically active compounds. tandfonline.com Future efforts will focus on designing and synthesizing novel oxazole derivatives as potential therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov The concept of molecular hybridization, where the oxazole ring is combined with other bioactive scaffolds, holds significant promise for developing new drugs with enhanced efficacy and improved pharmacokinetic profiles. mdpi.com

Materials Science: Oxazole-containing polymers and small molecules have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical properties. nih.gov Research will focus on the synthesis of new oxazole-based materials with optimized electronic and optical properties.

Chemical Biology: Oxazole-based fluorescent probes and sensors are valuable tools for studying biological processes. The development of new probes with improved sensitivity, selectivity, and photostability will continue to be an important area of research.

Catalysis: Chiral oxazoline (B21484) ligands are widely used in asymmetric catalysis. Designing and synthesizing new oxazole-based ligands could lead to the development of highly efficient and selective catalysts for a variety of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.